molecular formula C6H8O2 B1346696 Vinyl methacrylate CAS No. 4245-37-8

Vinyl methacrylate

Cat. No. B1346696
CAS RN: 4245-37-8
M. Wt: 112.13 g/mol
InChI Key: FFYWKOUKJFCBAM-UHFFFAOYSA-N
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Description

Vinyl Methacrylate (VMA) is a compound with the molecular formula H2C=C(CH3)CO2CH=CH2 . It is a liquid that contains 150-300 ppm monomethyl ether hydroquinone as an inhibitor . It is used in the synthesis of anisotropic polythis compound nanoparticles via interfacial agents .


Synthesis Analysis

The synthesis of statistical copolymers of N-vinylpyrrolidone (NVP) with alkyl methacrylates like VMA is conducted by reversible addition-fragmentation chain transfer polymerization (RAFT) . The reactivity ratios are estimated using various methods and in all cases, the NVP reactivity ratio is significantly lower than that of the methacrylates .


Molecular Structure Analysis

The molecular structure of VMA consists of methacryloyl and vinyloxycarbonyl groups . The structure is characterized by two types of carbon-carbon double bonds, which have greatly different reactivities .


Chemical Reactions Analysis

The chemical reactions involving VMA are complex. For instance, in the RAFT copolymerization of N-vinylpyrrolidone (NVP) with alkyl methacrylates like VMA, the NVP reactivity ratio is significantly lower than that of the methacrylates .


Physical And Chemical Properties Analysis

VMA has a density of 0.9±0.1 g/cm3, a boiling point of 123.3±9.0 °C at 760 mmHg, and a vapour pressure of 13.4±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.1±3.0 kJ/mol, a flash point of 28.8±16.1 °C, and an index of refraction of 1.424 .

Scientific Research Applications

1. Biomedical Applications

Vinyl methacrylate, particularly when combined with other polymers such as poly(vinyl alcohol), forms hydrogels suitable for biomedical applications. These hydrogels, due to their ability to facilitate the diffusion of metabolites and drugs, are beneficial for in situ tissue replacement and drug delivery (Paradossi et al., 2011).

2. 3D Printing Technology

The use of this compound in 3D printing technology is significant. Its incorporation into regulated methacrylate networks enhances the toughness of materials produced by lithography-based 3D printing. This advancement is crucial for photopolymer networks that demand high toughness (Gorsche et al., 2016).

3. Atmospheric Chemistry

This compound plays a role in atmospheric chemistry. The rate coefficients of its reactions with chlorine atoms are essential to understand its atmospheric oxidation processes. This understanding helps in determining the compound's lifetime in the atmosphere and its environmental impact (Martín Porrero et al., 2010).

4. Organic Photocatalysis

In organic photocatalysis, this compound is used to initiate the radical polymerization of other functionalized vinyl monomers. This application is significant for producing polymers with controlled properties, useful in various industrial processes (Miyake et al., 2014).

5. Coatings and Filters

This compound is instrumental in the fabrication of photonic films and coatings. By altering colloid sizes, these films can diffract electromagnetic waves of specific wavelengths, making them suitable for applications like color filters (Chen et al., 2019).

6. Nanocomposite Enhancement

It enhances the electrical conductivity of nanocomposites when localized on the surface of polymer microspheres. This application is particularly relevant in the field of electronics and material science (Thomassin et al., 2010).

7. Protein Sensing

This compound-based molecularly imprinted polymers (MIPs) are developed for specific recognition of target proteins. This application is significant in the biomedical field for disease diagnosis and monitoring (Tan et al., 2013).

8. Superhydrophobic Materials

It is used in the synthesis of superhydrophobic materials, particularly polymethyl methacrylate (PMMA) films, for various industrial applications (Rusen et al., 2020).

9. Fuel Cell Technology

This compound-based copolymers are explored for their potential in alkaline fuel cell technology, particularly in improving electrolyte properties such as conductivity and mechanical strength (Luo et al., 2012).

10. Anticorrosive Coatings

Methacrylate-based copolymers, including those with this compound, are used for anticorrosive coatings on metals, demonstrating significant resistance against corrosion (Gopi et al., 2011).

11. Polymer Toughness Enhancement

This compound is used to enhance the toughness of HEMA-based hydrogels, which is crucial for load-bearing applications in biomedical fields (Boazak et al., 2019).

12. Vascular Embolization

It contributes to the production of spherical core-shell particles used as embolic agents in vascular embolization, improving the clinical performance of these particles (Peixoto et al., 2011).

Mechanism of Action

The decrease in the residual double bond with decreasing monomer concentration can be explained in terms of an intramolecular chain monocyclization-bicyclization mechanism . The proposed monocyclization was carried out between the polymer radical and vinyl group of a penultimate monomer unit .

Safety and Hazards

VMA is a highly flammable liquid and vapour . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, lighting equipment, and only non-sparking tools when handling VMA .

Future Directions

There is a growing interest in the synthesis of (bio)degradable polymers, and VMA plays a significant role in this field . The integration of bioinformatics-based biodegradation predictions to the experimental results of storage media analyzed by LC/GC-MS revealed that hydrolysis of VMA generated small amounts of ethanol while preserving the strength bearing polymer backbone . Future studies support investigation into additional custom synthesized methacrylate polymers with “flipped external” ester groups .

properties

IUPAC Name

ethenyl 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYWKOUKJFCBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O2
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Related CAS

25719-55-5
Record name Vinyl methacrylate polymer
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DSSTOX Substance ID

DTXSID9063376
Record name Vinyl methacrylate
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Molecular Weight

112.13 g/mol
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CAS RN

4245-37-8
Record name Vinyl methacrylate
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Record name Vinyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, ethenyl ester
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Record name Vinyl methacrylate
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Record name Vinyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of vinyl methacrylate (VMA)?

A1: The molecular formula of this compound is C6H8O2, and its molecular weight is 112.13 g/mol.

Q2: What spectroscopic techniques are used to characterize VMA?

A: VMA is commonly characterized using techniques like 1H NMR, 13C NMR, and infrared spectroscopy. These techniques help determine the presence of specific functional groups, like vinyl and methacryloyl, and assess the structure of VMA-containing polymers. [, , , , , ]

Q3: Is this compound compatible with other monomers in polymerization reactions?

A: Yes, this compound demonstrates compatibility with various monomers like methyl methacrylate, styrene, and acrylic acid in polymerization reactions. This enables the synthesis of copolymers with tailored properties. [, , ]

Q4: Can this compound undergo crosslinking reactions?

A: Yes, the presence of both a vinyl group and a methacryloyl group in VMA enables it to participate in crosslinking reactions, leading to the formation of network structures. This property is particularly useful for developing materials with enhanced mechanical strength, like hydrogels. [, , ]

Q5: How does the incorporation of VMA affect the properties of HEMA-based hydrogels?

A: Incorporating VMA into 2-hydroxyethyl methacrylate (HEMA) based hydrogels significantly influences their mechanical properties. Studies show that varying the VMA concentration allows for tuning the Young's modulus of the hydrogels, enabling the creation of materials mimicking the mechanical behavior of various tissues. []

Q6: Can enzymes be used to catalyze reactions involving this compound?

A: Yes, enzymes, particularly lipases like Candida antarctica lipase B (CALB), have demonstrated the ability to catalyze transesterification reactions using this compound. This enables the enzymatic synthesis of various compounds, including methacrylate-functionalized polymers. [, , , , , , ]

Q7: What is the significance of regioselective polymerization of this compound?

A: Regioselectivity in VMA polymerization is crucial as it allows for controlling which double bond (vinyl or methacryloyl) participates in the reaction. This control is essential for synthesizing polymers with specific architectures and functionalities. For instance, selective polymerization of the methacryloyl group yields polymers with pendant vinyl groups available for further modification. [, , ]

Q8: How do Lewis acids influence the polymerization of VMA?

A: Lewis acids play a significant role in directing the regioselectivity of VMA polymerization. Research indicates that the presence of specific Lewis acids, particularly aluminum-based ones, promotes the selective polymerization of the methacryloyl group in VMA, leading to soluble polymers with pendant vinyl ester groups. [, ]

Q9: What polymerization techniques are commonly employed for this compound?

A: VMA can be polymerized using various techniques, including free radical polymerization, anionic polymerization, and reversible addition-fragmentation chain transfer (RAFT) polymerization. The choice of method influences the polymer architecture, molecular weight, and polydispersity. [, , , ]

Q10: What are some applications of polymers derived from this compound?

A: Polymers incorporating VMA find applications in diverse fields. For instance, they can act as tougheners and compatibilizers in polymer blends, enhancing the material's mechanical properties. Additionally, VMA-based polymers can be further functionalized for applications in drug delivery, surface modifications, and the development of stimuli-responsive materials. [, , , ]

Q11: How does the presence of a vinyl group in VMA-based polymers affect their properties?

A: The pendant vinyl groups in VMA-based polymers offer opportunities for post-polymerization modifications. These modifications can introduce diverse functionalities, enabling the tailoring of the polymer's properties for specific applications. [, , ]

Q12: How does the degree of crosslinking affect the stability of VMA-containing polymers?

A: The stability of VMA-containing polymers is directly related to the degree of crosslinking. Higher crosslinking densities generally lead to enhanced stability, especially in solvents. This is because the crosslinks restrict chain mobility and prevent dissolution. []

Q13: What factors can affect the stability of this compound during storage and handling?

A: VMA is susceptible to polymerization upon exposure to heat, light, or free radical initiators. Proper storage and handling practices, including storing VMA in a cool, dark environment and using appropriate inhibitors, are crucial to prevent premature polymerization and ensure its stability. []

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